molecular formula C19H24N4O3 B2453088 1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900869-20-7

1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2453088
CAS RN: 900869-20-7
M. Wt: 356.426
InChI Key: COACGFJRMIQRNP-UHFFFAOYSA-N
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Description

“1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest in medicinal chemistry due to their wide range of pharmacological activities . The synthesis process often involves the use of readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The structure also includes various functional groups such as a methoxypropyl group, a methyl group, and a carboxamide group .


Chemical Reactions Analysis

Pyrimidines, including this compound, are known to undergo a variety of chemical reactions. For instance, they can participate in reactions involving their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Antifungal and Antiviral Properties Research has also delved into the antifungal activities of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives, revealing compounds that exhibit significant inhibition against various fungal strains, highlighting the potential for development into antifungal agents (Hanafy, 2011). Similarly, antiviral activities have been identified, with certain derivatives showing efficacy against human cytomegalovirus and herpes simplex virus type 1, suggesting the utility of these compounds in treating viral infections (Saxena et al., 1990).

Cytotoxicity and Cancer Research In cancer research, the cytotoxic effects of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives have been investigated, demonstrating potential as anticancer agents. These studies have identified compounds with promising in vitro cytotoxicity against various cancer cell lines, offering insights into the design of new chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).

Synthetic Methodologies and Structural Analysis The exploration of synthetic routes to pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives has been a key focus, with studies detailing efficient methodologies for constructing these complex molecules. Advances in synthesis techniques have facilitated the development of compounds with varied substitutions, enabling the study of structure-activity relationships and the optimization of biological activities (Muzychka et al., 2019).

Future Directions

Pyrimidines, including this compound, have shown promise in various areas of medicinal chemistry due to their wide range of pharmacological activities . Future research could focus on further exploring the therapeutic potential of this compound and developing more potent and efficacious drugs with a pyrimidine scaffold .

properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-2-oxo-N-propyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-4-8-20-18(24)15-12-14-17(22(15)10-6-11-26-3)21-16-13(2)7-5-9-23(16)19(14)25/h5,7,9,12H,4,6,8,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COACGFJRMIQRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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